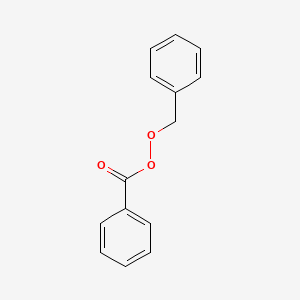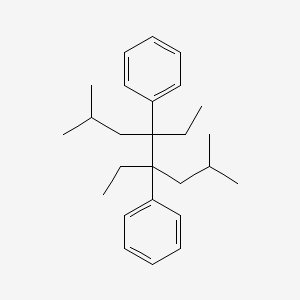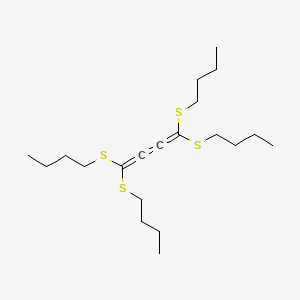
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a sulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate then undergoes cyclization with a thiol and an aldehyde under controlled conditions to form the oxathiazolidine ring. The final step involves oxidation to introduce the sulfonyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R)-4-(carboxymethoxy)-5-(carboxymethoxy)methyl-2-(6-(ethoxycarbonyl)amino)-9H-purin-9-yl}oxolan-3-yl}oxyacetic acid: Another complex oxathiazolidine derivative with different functional groups.
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine: A similar compound without the 2-oxide group.
Uniqueness
The presence of the sulfonyl and 2-oxide groups in (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide imparts unique chemical reactivity and potential biological activity compared to its analogs. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
473554-15-3 |
|---|---|
分子式 |
C16H17NO4S2 |
分子量 |
351.4 g/mol |
IUPAC名 |
(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C16H17NO4S2/c1-12-8-10-15(11-9-12)23(19,20)17-13(2)16(21-22(17)18)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3/t13-,16-,22+/m0/s1 |
InChIキー |
GFVLQDUEPBMSBN-UMLSUDCWSA-N |
異性体SMILES |
C[C@H]1[C@H](O[S@@](=O)N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
正規SMILES |
CC1C(OS(=O)N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


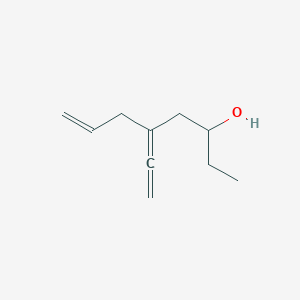


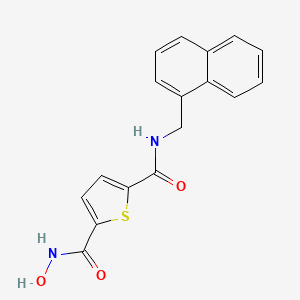
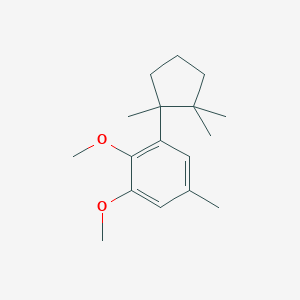


![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
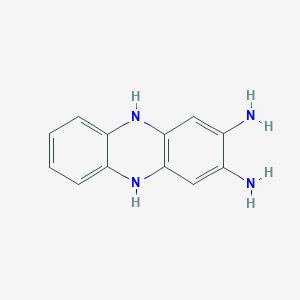
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
